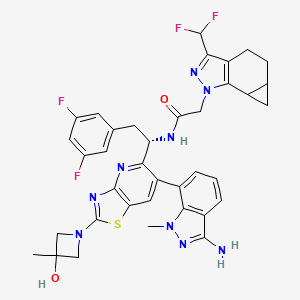

Hiv-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H35F4N9O2S |

|---|---|

Molecular Weight |

745.8 g/mol |

IUPAC Name |

N-[(1S)-1-[6-(3-amino-1-methylindazol-7-yl)-2-(3-hydroxy-3-methylazetidin-1-yl)-[1,3]thiazolo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetamide |

InChI |

InChI=1S/C37H35F4N9O2S/c1-37(52)15-49(16-37)36-45-35-27(53-36)13-25(21-4-3-5-23-31(21)48(2)47-34(23)42)29(44-35)26(10-17-8-19(38)12-20(39)9-17)43-28(51)14-50-32-22(30(46-50)33(40)41)7-6-18-11-24(18)32/h3-5,8-9,12-13,18,24,26,33,52H,6-7,10-11,14-16H2,1-2H3,(H2,42,47)(H,43,51)/t18?,24?,26-/m0/s1 |

InChI Key |

LMYMGDORKOWFTR-ZNZMXDNOSA-N |

Isomeric SMILES |

CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |

Canonical SMILES |

CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN), a critical enzyme for viral replication and a key target for antiretroviral therapy. We will explore its mechanism of action, the structure of the intasome complex, the function of integrase strand transfer inhibitors (INSTIs), and the experimental protocols used to study this enzyme.

Introduction to HIV-1 Integrase

HIV-1 integrase is one of three essential enzymes produced by the virus, alongside reverse transcriptase and protease.[1] Its primary role is to catalyze the integration of the reverse-transcribed viral DNA into the host cell's genome, a step that is absolutely required for the establishment of a permanent and productive infection.[1][2][3] Once integrated, the viral DNA, now termed a provirus, serves as a template for the transcription of viral genes by the host's cellular machinery, leading to the production of new virus particles.[1] The unique nature of this process, with no direct human cellular equivalent, makes integrase an ideal target for antiretroviral drugs.

The integrase enzyme is a 32-kDa protein composed of 288 amino acids, organized into three distinct functional domains:

-

N-terminal Domain (NTD): Contains a zinc-binding HH-CC motif that is important for protein multimerization.

-

Catalytic Core Domain (CCD): Houses the active site, which features a conserved D, D, E motif (Asp64, Asp116, Glu152). This triad coordinates divalent metal ions (typically Mg²⁺) that are essential for catalysis.

-

C-terminal Domain (CTD): Contributes to DNA binding in a non-specific manner and is crucial for the assembly of the functional integrase-DNA complex.

The Catalytic Mechanism: A Two-Step Process

The integration of viral DNA is a precise process involving two distinct catalytic reactions, both carried out by the integrase enzyme.

3'-Processing

This initial step occurs in the cytoplasm of the host cell after reverse transcription is complete. Integrase binds to the ends of the linear, double-stranded viral DNA and performs an endonucleolytic cleavage. This reaction removes a dinucleotide (GT) from each 3' end of the viral DNA, exposing reactive 3'-hydroxyl (-OH) groups at a conserved CA sequence. This processing is a prerequisite for the subsequent strand transfer reaction.

Strand Transfer

Following the translocation of the integrase-viral DNA complex (known as the pre-integration complex or PIC) into the host cell nucleus, the strand transfer reaction occurs. The processed viral DNA ends are brought together in a stable nucleoprotein complex called the intasome . The integrase enzyme then catalyzes a concerted attack by the two exposed 3'-OH groups of the viral DNA onto the phosphodiester backbone of the host's chromosomal DNA. This attack is staggered, typically separated by 5 base pairs for HIV-1, and results in the covalent joining of the viral DNA to the host genome.

The final step, gap repair, is carried out by the host cell's own DNA repair machinery, which fills in the short single-stranded gaps between the viral and host DNA and removes the two unpaired bases at the 5' ends of the viral DNA. This results in the characteristic 5-base pair duplication of the host DNA sequence flanking the newly integrated provirus.

The Intasome: The Integration Machine

Integration does not occur with a single integrase monomer. Instead, the enzyme assembles on the viral DNA ends to form a higher-order nucleoprotein complex known as the intasome. This complex is the functional unit that carries out both 3'-processing and strand transfer. Cryo-electron microscopy (cryo-EM) studies have revealed that HIV-1 intasomes are dynamic and can exist in various oligomeric states, including tetramers, dodecamers, and even larger assemblies. The core functional unit, often referred to as the conserved intasome core (CIC), brings the two ends of the viral DNA together in the correct orientation for concerted integration into the host DNA.

Mechanism of Action of Integrase Inhibitors

Integrase Strand Transfer Inhibitors (INSTIs) are a powerful class of antiretroviral drugs that specifically target the strand transfer step of integration. They represent a cornerstone of modern combination antiretroviral therapy (cART).

INSTIs function by binding directly within the integrase active site at the interface between the viral DNA end and the enzyme. Their chemical structure typically features a triad of coplanar oxygen atoms that chelate the two essential Mg²⁺ ions in the active site. This action achieves two inhibitory effects:

-

It displaces the reactive 3'-terminal adenine of the viral DNA strand, moving it away from the catalytic residues.

-

It physically blocks the binding of the target host DNA, effectively competing for the active site.

By preventing the strand transfer reaction, INSTIs halt the integration of viral DNA, thereby stopping the viral replication cycle.

Quantitative Data: Potency of INSTIs

The potency of INSTIs is typically measured by their 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. These values are crucial for drug development and for comparing the efficacy of different compounds.

| Integrase Inhibitor | In Vitro IC₅₀ (Protein-Adjusted) | Typical Dosing |

| Raltegravir (RAL) | 2.2–5.3 ng/mL | 400 mg twice-daily |

| Elvitegravir (EVG) | 0.04–0.6 ng/mL | Once-daily (as part of a combo pill) |

| Dolutegravir (DTG) | ~0.2 ng/mL | Once-daily |

| Bictegravir (BIC) | ~0.2 ng/mL | Once-daily (as part of a combo pill) |

| Cabotegravir (CAB) | ~0.1 ng/mL | Long-acting injectable |

Note: IC₅₀ values can vary based on the specific assay conditions and HIV-1 strain used.

Experimental Protocols

Studying the mechanism of HIV-1 integrase and the effects of inhibitors requires robust in vitro assays. The two most fundamental assays measure the distinct catalytic activities of the enzyme.

3'-Processing Assay

Objective: To measure the endonucleolytic cleavage of a substrate mimicking the end of the viral DNA.

Methodology:

-

Substrate Design: A short, double-stranded DNA oligonucleotide is synthesized to replicate the sequence of one of the viral DNA long terminal repeats (LTRs). One strand is typically labeled with a fluorescent marker or a radioactive isotope at the 5' end.

-

Reaction Mixture: Purified, recombinant HIV-1 integrase is incubated with the DNA substrate in a buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺) to initiate the reaction.

-

Incubation: The reaction is allowed to proceed for a set time at 37°C.

-

Quenching: The reaction is stopped, often by adding a chelating agent like EDTA, which sequesters the metal ions necessary for enzymatic activity.

-

Product Analysis: The reaction products are separated from the unreacted substrate using denaturing polyacrylamide gel electrophoresis (PAGE). The processed product will be two nucleotides shorter than the original labeled strand.

-

Quantification: The amount of product is quantified by phosphorimaging (for radioactivity) or fluorescence scanning, allowing for the calculation of enzymatic activity. A high-throughput version of this assay using time-resolved fluorescence has also been developed.

Strand Transfer Assay

Objective: To measure the covalent joining of the viral DNA substrate to a target DNA molecule.

Methodology:

-

Substrate Design: Two DNA substrates are required: a "donor" DNA mimicking the processed viral LTR end (often pre-processed to bypass the first reaction step) and a "target" DNA, which can be a plasmid or another oligonucleotide. The donor DNA is labeled (e.g., with ³²P or a fluorescent tag).

-

Reaction Mixture: Recombinant integrase is incubated with both the labeled donor DNA and the unlabeled target DNA in an appropriate reaction buffer with metal ions.

-

Incubation: The mixture is incubated at 37°C to allow the strand transfer reaction to occur.

-

Quenching: The reaction is stopped.

-

Product Analysis: The products are separated by agarose or polyacrylamide gel electrophoresis. The successful strand transfer product will be a new, larger DNA molecule corresponding to the donor DNA covalently linked to the target DNA. Under some conditions, products of "half-site" integration (only one viral end integrated) and "concerted" integration (both ends integrated) can be distinguished.

-

Quantification: The amount of high-molecular-weight product is quantified to determine the level of strand transfer activity.

Conclusion

HIV-1 integrase is a highly sophisticated molecular machine essential for viral replication. Its two-step catalytic mechanism of 3'-processing and strand transfer, executed by the intasome complex, provides a specific and vulnerable target for therapeutic intervention. The development of INSTIs, which effectively block the strand transfer step, has revolutionized HIV-1 treatment. A thorough understanding of the enzyme's mechanism, inhibitor function, and the experimental assays used to study them is critical for the ongoing development of new and improved antiretroviral agents to combat drug resistance and improve patient outcomes.

References

The Pivotal Role of HIV-1 Integrase in Retroviral Replication and Its Inhibition as a Cornerstone of Antiretroviral Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme that plays an indispensable role in the retroviral replication cycle.[1][2] Contrary to inhibiting replication, HIV-1 IN is the catalyst for the integration of the viral DNA into the host cell's genome, a step that is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[2][3] This guide provides an in-depth technical overview of the function of HIV-1 IN, the mechanism of viral DNA integration, and the therapeutic strategies that target this enzyme to inhibit retroviral replication. The development of HIV-1 integrase inhibitors has marked a significant advancement in the management of HIV/AIDS, becoming a key component of modern antiretroviral therapy (ART).[1]

The Indispensable Function of HIV-1 Integrase in the Viral Lifecycle

The replication of HIV-1 is a multi-step process that begins with the entry of the virus into a host CD4+ T cell. Once inside the cell, the viral RNA is reverse-transcribed into a double-stranded DNA copy. This viral DNA must then be integrated into the host cell's chromosome for the virus to effectively replicate. This is where HIV-1 integrase performs its crucial function.

The integration process can be broken down into two main catalytic steps:

-

3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The HIV-1 integrase enzyme recognizes and binds to the long terminal repeats (LTRs) at both ends of the viral DNA. It then acts as an endonuclease, cleaving a dinucleotide from each 3' end of the viral DNA. This processing step is vital for the subsequent integration into the host genome.

-

Strand Transfer: Following 3'-processing, the pre-integration complex (PIC), which includes the viral DNA and integrase, is transported into the nucleus. Inside the nucleus, the integrase enzyme facilitates the joining of the processed 3' ends of the viral DNA to the host cell's DNA. This is achieved through a nucleophilic attack on the phosphodiester backbone of the host DNA, resulting in the permanent insertion of the viral genome (now termed a provirus) into the host chromosome.

Once integrated, the provirus serves as a template for the transcription of new viral RNA and the production of viral proteins, leading to the assembly and release of new, infectious virions.

Signaling Pathway of HIV-1 DNA Integration

The process of HIV-1 DNA integration is a highly orchestrated event involving both viral and host factors. The following diagram illustrates the key steps in this pathway.

Caption: HIV-1 DNA Integration Pathway.

Inhibition of HIV-1 Integrase: A Therapeutic Strategy

Given the essential role of integrase in viral replication, it has become a prime target for antiretroviral drug development. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that specifically block the strand transfer step of the integration process. By doing so, they prevent the viral DNA from being incorporated into the host genome, effectively halting the replication cycle.

Mechanism of Action of Integrase Inhibitors

INSTIs work by binding to the active site of the integrase enzyme. The catalytic core of HIV-1 integrase contains a conserved DDE motif that coordinates with divalent metal ions (Mg2+ or Mn2+), which are essential for its enzymatic activity. INSTIs chelate these metal ions, preventing the integrase from effectively catalyzing the strand transfer reaction. This leads to the accumulation of unintegrated viral DNA in the cytoplasm and nucleus, which is eventually degraded by cellular enzymes.

Quantitative Data on Integrase Inhibitor Efficacy

The efficacy of INSTIs is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the in vitro enzyme activity or viral replication. The table below summarizes the protein-adjusted 90% or 95% inhibitory concentration (IC90 or IC95) values for several FDA-approved INSTIs.

| Integrase Inhibitor | Protein-Adjusted IC90/IC95 (ng/mL) |

| Raltegravir | 15 |

| Elvitegravir | 45 |

| Dolutegravir | 64 |

| Bictegravir | 162 |

| Cabotegravir | 166 |

These values demonstrate the high potency of INSTIs in inhibiting HIV-1 replication. Clinical studies have shown that regimens containing INSTIs lead to rapid and potent suppression of viral load in HIV-infected individuals.

Experimental Protocols for Assessing Integrase Activity and Inhibition

Several in vitro assays have been developed to measure the catalytic activity of HIV-1 integrase and to screen for potential inhibitors.

1. In Vitro Integration Assay using Pre-integration Complexes (PICs)

This assay measures the ability of PICs isolated from acutely infected cells to integrate their viral DNA into an exogenous target DNA.

-

Cell Infection and PIC Isolation:

-

Infect target cells (e.g., CD4+ T cells) with HIV-1.

-

After a specified time, lyse the cells and isolate the cytoplasmic fraction containing the PICs through centrifugation.

-

Treat the cytoplasmic extract with RNase A to remove any contaminating RNA.

-

-

In Vitro Integration Reaction:

-

Add a target DNA (e.g., φX174 DNA) to the isolated PICs.

-

Incubate the reaction at 37°C to allow for integration.

-

Stop the reaction and purify the total DNA.

-

-

Quantification of Integration Events:

-

Use a nested PCR approach with primers specific for the viral LTR and the target DNA to amplify the integration junctions.

-

Quantify the amount of integrated DNA using real-time quantitative PCR (qPCR).

-

2. Real-Time PCR-Based 3'-Processing Assay

This assay specifically measures the 3'-processing activity of purified HIV-1 integrase.

-

Assay Principle:

-

A biotinylated HIV-1 LTR substrate is incubated with purified integrase enzyme.

-

The integrase cleaves the two 3'-terminal nucleotides, which are labeled with biotin.

-

The reaction mixture is transferred to an avidin-coated PCR tube, where the cleaved, biotinylated dinucleotides are captured.

-

The remaining unprocessed LTR substrate is then amplified and quantified by real-time PCR. A decrease in the amount of amplified product indicates integrase activity.

-

-

Protocol:

-

Incubate biotinylated HIV-1 LTR substrate with purified integrase in a reaction buffer at 37°C.

-

To test for inhibition, include the test compound in the reaction mixture.

-

Transfer the reaction to an avidin-coated real-time PCR tube and incubate to allow for binding.

-

Wash the tube to remove unbound substrate.

-

Perform real-time PCR using primers and a probe specific for the LTR substrate.

-

Experimental Workflow for an In Vitro Integrase Inhibition Assay

The following diagram illustrates a typical workflow for screening compounds for their ability to inhibit HIV-1 integrase activity.

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

HIV-1 integrase is a well-validated and highly successful target for antiretroviral therapy. Its essential role in catalyzing the integration of viral DNA into the host genome makes it a critical vulnerability in the HIV-1 lifecycle. The development of potent and well-tolerated integrase strand transfer inhibitors has revolutionized the treatment of HIV/AIDS, offering durable viral suppression and improved quality of life for people living with HIV. Continued research into the structure and function of HIV-1 integrase and the development of new inhibitors will be crucial in overcoming challenges such as drug resistance and in the ongoing effort to eradicate HIV.

References

The Dawn of a New HIV Treatment Paradigm: An In-depth Technical Guide to Allosteric Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on Allosteric Integrase Inhibitors (ALLINIs), a promising class of antiretroviral compounds. This document delves into their unique mechanism of action, summarizes key quantitative data from foundational research, and provides detailed experimental protocols for their characterization. Visual diagrams are included to elucidate complex pathways and workflows, offering a valuable resource for professionals engaged in HIV research and drug development.

Introduction to Allosteric Integrase Inhibitors (ALLINIs)

Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] While traditional Integrase Strand Transfer Inhibitors (INSTIs) have been clinically successful, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[2][3] ALLINIs represent a distinct class of inhibitors that do not target the active site of the integrase enzyme.[4] Instead, they bind to an allosteric site at the dimer interface of the catalytic core domain (CCD), the same site utilized by the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This unique binding mechanism leads to a multimodal inhibition of HIV-1 replication, primarily by inducing aberrant hyper-multimerization of integrase. This action disrupts the normal process of virion maturation during the late phase of the viral life cycle, a mechanism distinct from the catalytic inhibition of integration.

Quantitative Data on Initial ALLINIs

The following tables summarize the in vitro efficacy of several key early-stage ALLINIs. These compounds have been instrumental in elucidating the mechanism of this drug class.

Table 1: Antiviral Activity of Representative ALLINIs

| Compound | Assay Type | Cell Line | EC50 (µM) | Slope of Dose-Response Curve | Reference |

| BI-D | Acute Infection | CEMx174 5.25 M7 | 1.17 ± 0.1 | 1.3 ± 0.2 | |

| Producer Cell Treatment | HEK293T | 0.089 ± 0.023 | 2.4 ± 0.4 | ||

| Spreading Replication | - | 0.090 ± 0.031 | 2.8 ± 0.4 | ||

| BI-1001 | Spreading Replication | - | 5.8 ± 0.1 | 3.7 ± 0.2 | |

| Producer Cell Treatment | HEK293T | 1.9 ± 0.2 | 2.2 ± 0.7 | ||

| Target Cell Treatment | SupT1 (HIV-Luc) | >50 | NA | ||

| LEDGIN-6 | Antiviral Activity | - | 2.35 ± 0.28 | - | |

| BDM-2 | Antiviral Activity (NL4-3) | MT-4 | 0.0087 | - | |

| Antiviral Activity (HXB2) | MT-4 | 0.0045 | - | ||

| MUT871 | Antiviral Activity (NL4-3) | MT-4 | 0.0031 | - | |

| Antiviral Activity (HXB2) | MT-4 | 0.0014 | - |

Table 2: In Vitro Inhibition of Integrase Function

| Compound | Assay Type | IC50 (µM) | Reference |

| LEDGIN-6 | IN-LEDGF/p75 Interaction | 1.37 ± 0.36 | |

| 3' Processing & DNA Strand Transfer | 4 - 10 | ||

| BI-1001 | 3' Processing & DNA Strand Transfer | 1 - 2 | |

| BI-224436 | IN-LEDGF/p75 Interaction | 0.090 | |

| MUT871 | IN-LEDGF/p75 Interaction | 0.014 |

Mechanism of Action: A Visual Guide

ALLINIs exhibit a novel mechanism of action that distinguishes them from catalytic integrase inhibitors. The following diagrams illustrate the key steps in the HIV-1 integration process and how ALLINIs disrupt this cycle.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the initial studies of ALLINIs.

Antiviral Activity Assay (Single-Round Infection)

This assay determines the 50% effective concentration (EC50) of a compound in inhibiting a single cycle of HIV-1 replication.

Materials:

-

TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).

-

HIV-1 virus stock (e.g., HIV-1 AD8).

-

96-well cell culture plates.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (ALLINI) and control inhibitors (e.g., INSTIs).

-

Luciferase assay reagent (e.g., Beetle-Lysis Juice).

-

Luminometer.

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound. A two-fold serial dilution from 10,000 nM to 0.15 nM is a typical range.

-

Add the diluted compounds to the cells and incubate for 30 minutes.

-

Infect the cells with a predetermined amount of HIV-1 virus stock (e.g., 500 TCID50).

-

Incubate the infected cells for 48 hours.

-

Remove the culture medium and wash the cells three times with PBS.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic regression model.

Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

Materials:

-

HIV-1 Integrase Assay Kit (e.g., from XpressBio).

-

Recombinant HIV-1 integrase.

-

Donor substrate (DS) DNA and target substrate (TS) DNA.

-

Reaction buffer, wash buffer, and blocking buffer.

-

HRP-labeled antibody.

-

TMB peroxidase substrate.

-

96-well plate reader.

Procedure:

-

Coat a 96-well plate with 100 µl of 1X DS DNA solution and incubate for 30 minutes at 37°C.

-

Wash the wells five times with wash buffer.

-

Add 200 µl of blocking buffer to each well and incubate for 30 minutes at 37°C.

-

Wash the wells three times with reaction buffer.

-

Prepare serial dilutions of the test compound in reaction buffer and add 50 µl to the wells.

-

Add 50 µl of 1X TS DNA solution to each well.

-

Initiate the reaction by adding diluted HIV-1 integrase.

-

Incubate for 30 minutes at 37°C.

-

Wash the wells five times with wash solution.

-

Add 100 µl of HRP antibody solution and incubate for 30 minutes at 37°C.

-

Wash the wells five times and add 100 µl of TMB peroxidase substrate.

-

Incubate for 10 minutes at room temperature and read the absorbance at 450 nm.

In Vitro Integrase Multimerization Assay (FRET-based)

This assay is used to monitor the induction of integrase multimerization by ALLINIs.

Materials:

-

Recombinant HIV-1 integrase.

-

Fluorescently labeled antibodies or proteins for FRET (Förster Resonance Energy Transfer).

-

Assay buffer.

-

Test compound.

-

Fluorometer.

Procedure:

-

Prepare a reaction mixture containing recombinant integrase in the assay buffer.

-

Add the fluorescently labeled probes (donor and acceptor).

-

Add serial dilutions of the test compound.

-

Incubate the mixture to allow for compound binding and induction of multimerization.

-

Measure the FRET signal using a fluorometer. An increase in the FRET signal indicates proximity of the donor and acceptor molecules, signifying integrase multimerization.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical basis for ALLINI resistance.

Conclusion

Initial studies on allosteric integrase inhibitors have unveiled a novel and potent mechanism for combating HIV-1. By inducing the hyper-multimerization of integrase, ALLINIs disrupt the late stages of viral replication, offering a therapeutic strategy that is complementary to existing antiretroviral agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds. The continued investigation of ALLINIs holds the potential to overcome current challenges in HIV therapy, including drug resistance, and to contribute to the development of more effective and durable treatment regimens.

References

- 1. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibitor development targeting HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of Integration: A Technical Guide to the HIV-1 Integrase Catalytic Core Domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) and its catalytic core domain (CCD). HIV-1 IN is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Its unique function, with no direct human counterpart, makes it a prime target for antiretroviral therapy. This document details the structure, function, and inhibition of the HIV-1 IN CCD, offering valuable insights for research and drug development.

Structure and Function of the HIV-1 Integrase Catalytic Core Domain

HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[1] The CCD, spanning residues 50-212, is the enzymatic heart of the protein.[1]

The structure of the CCD is characterized by an RNase H-like fold, which is common to a superfamily of polynucleotidyl transferases.[1] A key feature of the CCD is the highly conserved D, D, E motif, comprising three acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152).[1] These residues are essential for catalysis, coordinating two divalent metal ions (typically Mg²⁺ or Mn²⁺) that are critical for the enzymatic reactions.[1]

The primary function of the HIV-1 integrase is to catalyze two sequential reactions:

-

3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme, as part of the pre-integration complex (PIC), binds to the long terminal repeat (LTR) sequences at the ends of the newly synthesized viral DNA. It then performs an endonucleolytic cleavage, removing a dinucleotide (pGT) from each 3' end of the viral DNA. This reaction exposes reactive 3'-hydroxyl groups, which are essential for the subsequent step.

-

Strand Transfer: Following the transport of the PIC into the nucleus, the strand transfer reaction takes place. The processed 3'-hydroxyl ends of the viral DNA are used to carry out a nucleophilic attack on the phosphodiester backbone of the host cell's chromosomal DNA. This results in the covalent insertion of the viral DNA into the host genome, establishing the provirus. The integration process creates a short duplication of the host DNA at the site of insertion.

The Catalytic Mechanism of HIV-1 Integration

The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase. The following diagram illustrates the key stages of this catalytic pathway.

References

The Architect of Integration: A Technical Guide to the HIV-1 Integrase C-terminal Domain's Role in Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal domain (CTD) of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical component in the viral life cycle, extending its influence far beyond its canonical role in the integration of viral DNA into the host genome. This dynamic and versatile domain acts as a central hub for a multitude of molecular interactions, orchestrating key events from reverse transcription and nuclear import to virion morphogenesis. Its ability to bind non-specifically to DNA, recognize specific RNA structures, and engage with a variety of viral and cellular proteins underscores its significance as a multifaceted regulator of HIV-1 replication. This in-depth technical guide provides a comprehensive overview of the HIV-1 IN CTD's binding functions, presenting quantitative data, detailed experimental methodologies, and visual representations of the complex interplay of its interactions. Understanding the intricate binding mechanisms of the CTD is paramount for the development of novel antiretroviral therapies targeting this crucial viral component.

Quantitative Analysis of HIV-1 IN CTD Binding Affinities

The binding affinity of the HIV-1 IN CTD for its various partners is a key determinant of its function. The following tables summarize the available quantitative data for these interactions.

| Binding Partner | Method | Affinity (Kd) | Reference |

| Nucleic Acids | |||

| TAR RNA | Bio-layer Interferometry (BLI) | 320 nM | [1] |

| DNA (non-specific) | Electrophoretic Mobility Shift Assay (EMSA) | Not explicitly quantified, but characterized as non-specific with similar affinity to specific and non-specific DNA ends. | [2][3] |

| Cellular Proteins | |||

| Transportin-SR2 (TRN-SR2) | Not specified | 36.3 nM | [4] |

| Viral Proteins | |||

| Reverse Transcriptase (RT) | Surface Plasmon Resonance (SPR) | Two-state reaction model; complex interaction with conformational changes. | [5] |

Note: The binding affinity of the full-length HIV-1 integrase to LEDGF/p75 has been determined to be 10.9 nM. While the CTD is involved in this interaction, a specific Kd value for the isolated CTD has not been reported in the searched literature.

Key Interaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the pivotal signaling pathways and experimental workflows involved in the investigation of the HIV-1 IN CTD's binding properties.

References

- 1. Surface plasmon resonance study on HIV-1 integrase strand transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Interplay between HIV Entry and Transportin-SR2 Dependency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the interactions between HIV-1 integrase and retroviral reverse transcriptases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Screening Assays for HIV Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preliminary screening assays utilized in the discovery and development of HIV integrase inhibitors. The document details the biochemical and cellular methodologies employed to identify and characterize novel compounds that target the critical process of HIV integration.

Introduction to HIV Integrase and its Inhibition

Human Immunodeficiency Virus (HIV) integrase (IN) is a key viral enzyme essential for the replication of the virus.[1] It catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1] This process involves two main sequential reactions:

-

3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA.[1]

-

Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.[1]

By blocking these activities, HIV integrase inhibitors effectively halt the viral replication cycle, making IN a prime target for antiretroviral drug development.[1]

Biochemical Screening Assays

Biochemical assays are fundamental tools for the initial screening and characterization of potential HIV-1 integrase inhibitors. These in vitro assays typically utilize purified recombinant HIV-1 integrase and synthetic DNA substrates that mimic the viral long terminal repeat (LTR) ends.

3'-Processing Assays

These assays are designed to identify compounds that inhibit the initial endonucleolytic activity of HIV integrase.

This high-throughput assay measures the 3'-processing activity of HIV-1 IN using a time-resolved fluorescence-based method.

Experimental Protocol:

-

Substrate Preparation: A short DNA oligonucleotide mimicking a single viral LTR DNA end is used as the substrate.

-

Reaction Mixture: The reaction is typically performed in a 96-well or 384-well plate format and includes purified HIV-1 IN, the DNA substrate, and appropriate metal ions (e.g., Mg²⁺ or Mn²⁺).

-

Inhibitor Addition: Test compounds are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the 3'-processing to occur.

-

Detection: The assay utilizes a time-resolved fluorescence detection method to quantify the extent of 3'-processing.

-

Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the fluorescence signal compared to a control without the inhibitor.

Strand Transfer Assays

Strand transfer assays are the most common type of biochemical screen for HIV integrase inhibitors, as this is the step targeted by all currently approved integrase inhibitors.

This assay format is widely used and is available in commercial kits. It offers a non-radioactive and high-throughput method to measure strand transfer activity.

Experimental Protocol:

-

Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.

-

Enzyme Binding: Full-length recombinant HIV-1 integrase protein is added and allowed to bind to the DS DNA substrate.

-

Inhibitor Incubation: Test compounds are added to the wells containing the integrase-DNA complex.

-

Strand Transfer Initiation: A target substrate (TS) DNA, which is labeled with a modification like digoxigenin (DIG), is added to initiate the strand transfer reaction.

-

Incubation: The plate is incubated to allow the integrase to catalyze the ligation of the DS DNA into the TS DNA.

-

Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the modification on the TS DNA (e.g., anti-DIG-HRP).

-

Signal Generation: A colorimetric substrate such as TMB is added, and the reaction is stopped with a stop solution. The absorbance is then read using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of wells with test compounds to control wells.

This novel high-throughput assay utilizes magnetic beads for the capture and detection of the strand transfer product.

Experimental Protocol:

-

Substrate Labeling: The donor DNA duplex, identical to the U5 end of HIV-1 LTRs, is labeled at its 5' end with biotin (BIO). The target DNA duplex is labeled at its 3' end with digoxigenin (DIG).

-

Integration Reaction: HIV integrase mediates the integration of the donor DNA into the target DNA, resulting in a product labeled with both BIO and DIG.

-

Product Capture: Streptavidin-coated magnetic beads are used to capture the biotinylated reaction product.

-

Detection: The amount of captured product is quantified by measuring the amount of DIG using an anti-DIG antibody conjugated to a reporter enzyme.

-

High-Throughput Adaptation: The assay is optimized for a 96-well microplate format for high-throughput screening.

Cell-Based Screening Assays

Cell-based assays provide a more physiologically relevant context for identifying HIV integrase inhibitors by assessing their activity within a cellular environment. These assays can identify compounds that target not only the catalytic activity of integrase but also other aspects of the integration process, such as nuclear import or interactions with cellular cofactors.

Lentiviral Vector-Based Assays

These assays utilize replication-defective lentiviral vectors that carry a reporter gene (e.g., luciferase or green fluorescent protein). Inhibition of integrase prevents the integration of the vector's genetic material and subsequent expression of the reporter gene.

This is a common and robust method for high-throughput screening of HIV inhibitors.

Experimental Protocol:

-

Cell Seeding: Target cells (e.g., HEK293T or PM1 T cells) are seeded in 96-well or 384-well plates.

-

Compound Addition: Test compounds are added to the cells.

-

Transduction: Cells are transduced with lentiviral particles carrying a luciferase reporter gene. These particles are often pseudotyped with an envelope protein that allows for safe handling under Biosafety Level 1 (BSL-1) conditions.

-

Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for reverse transcription, integration, and expression of the luciferase gene.

-

Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The inhibitory activity of the compounds is determined by the reduction in luciferase activity compared to untreated control cells.

Data Presentation

Quantitative data from these screening assays are crucial for comparing the potency and efficacy of different compounds.

| Assay Type | Compound | Target | IC50 | Z' Factor | Reference |

| Biochemical | |||||

| Strand Transfer | Raltegravir | Wild-Type IN | >10 µM | N/A | |

| Strand Transfer | Elvitegravir | Wild-Type IN | >0.5 µM | N/A | |

| Strand Transfer | Dolutegravir | Wild-Type IN | >0.5 µM | N/A | |

| Strand Transfer | Bictegravir | Wild-Type IN | >0.5 µM | N/A | |

| Strand Transfer | Cabotegravir | Wild-Type IN | >0.5 µM | N/A | |

| Magnetic Bead ST | Known IN Inhibitor 1 | Wild-Type IN | Similar to reported | 0.6 - 0.9 | |

| Magnetic Bead ST | Known IN Inhibitor 2 | Wild-Type IN | Similar to reported | 0.6 - 0.9 | |

| Cell-Based | |||||

| Lentiviral (Luciferase) | Library Screen | HIV-1 Replication | N/A | >0.8 | |

| Lentiviral (Fluorescence) | LOPAC Library | HIV-1 Replication | N/A | 0.62 |

Note: IC50 values can vary depending on the specific assay conditions and the integrase enzyme construct used.

Visualizations

HIV Integrase Catalytic Mechanism

Caption: The catalytic mechanism of HIV integrase, from reverse transcription to proviral integration.

Experimental Workflow for a High-Throughput Screening (HTS) Assay

Caption: A generalized workflow for a cell-based high-throughput screening assay for HIV inhibitors.

References

Methodological & Application

Application Notes and Protocols for Utilizing HIV-IN-1 in Animal Models of HIV Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of HIV-1 integrase (HIV-IN-1) in preclinical animal models of HIV infection. This document is intended to guide researchers in designing and executing studies to evaluate novel antiretroviral drugs, particularly integrase inhibitors, and to investigate the fundamental mechanisms of HIV-1 integration and its consequences in a living organism.

Data Presentation: Efficacy of HIV-1 Integrase Inhibitors in Animal Models

The following tables summarize quantitative data from key preclinical studies evaluating the efficacy of various HIV-1 integrase inhibitors in non-human primate (NHP) and humanized mouse models. These models are crucial for assessing drug potency, pharmacokinetics, and preliminary safety profiles before advancing to human clinical trials.[1][2][3][4][5]

Table 1: Efficacy of Integrase Inhibitors in Non-Human Primate (NHP) Models

| Integrase Inhibitor | Animal Model | Virus | Dosing Regimen | Peak Viral Load Reduction (log10 copies/mL) | CD4+ T-Cell Count Change | Reference |

| L-870812 | Rhesus Macaques | SHIV-89.6P | Oral, daily | >2.0 | Preserved when treated early | |

| Raltegravir (RAL) | Rhesus Macaques | SIVmac251 | Combined with other ARVs | Suppressed to <50 copies/mL | Increased | |

| Elvitegravir (EVG) | Rhesus Macaques | SHIV | Combined with TAF/FTC | Not specified | Not specified | |

| Dolutegravir (DTG) | Cynomolgus Macaques | SIVmac251 | 20 mg/kg, oral | Not specified (pharmacokinetic study) | Not applicable | |

| Cabotegravir (long-acting) | Macaques | SHIV | Intramuscular injection | Protected from infection | Not applicable (PrEP study) |

Table 2: Efficacy of Integrase Inhibitors in Humanized Mouse Models

| Integrase Inhibitor | Animal Model | Virus | Dosing Regimen | Viral Load Reduction (log10 copies/mL) | CD4+ T-Cell Count Change | Reference |

| Raltegravir (RAL), long-acting | BLT Mice | HIV-1 | 7.5 mg, subcutaneous | >1.5 - 2.5 | Not specified (suppression study) | |

| Raltegravir (RAL) | BLT Mice | HIV-1 | 56-80 mg/kg, daily IP | Suppressed to <750 copies/mL | Not specified | |

| Dolutegravir (DTG) | Humanized Mice | HIV-2 | Oral, daily (in Triumeq) | Full suppression | Protected from depletion | |

| Elvitegravir (EVG) | Humanized Mice | SIVmac239 / HIV-1 BaL | 3.29 mg/mouse/day, oral | Full suppression (HIV-1), partial (SIV) | Not specified | |

| Bictegravir (BIC) | Humanized Mice | SIVmac239 / HIV-1 BaL | 0.40 mg/mouse/day, oral | Full suppression | Not specified |

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound in animal models are provided below. These protocols are based on established practices in the field and can be adapted to specific research questions.

Protocol 1: Evaluation of an Investigational Integrase Inhibitor in Chronically Infected Rhesus Macaques

This protocol outlines a typical study to assess the in vivo efficacy of a novel integrase inhibitor in a well-established NHP model of HIV infection.

1. Animal Model and Virus:

-

Animals: Adult male or female rhesus macaques (Macaca mulatta).

-

Virus: Simian-Human Immunodeficiency Virus (SHIV), such as SHIV-89.6P, which utilizes the HIV-1 envelope and is pathogenic in macaques.

2. Experimental Procedure:

-

Infection: Macaques are infected intravenously with a defined dose of SHIV.

-

Monitoring of Acute Infection: Plasma viral load and peripheral CD4+ T-cell counts are monitored weekly to establish chronic infection (typically 8-12 weeks post-infection).

-

Treatment Initiation: Once chronic infection is established (stable viral load), animals are randomized into treatment and control groups.

-

Drug Administration: The investigational integrase inhibitor is administered daily via the intended clinical route (e.g., oral gavage). A placebo or vehicle control is administered to the control group.

-

Sample Collection:

-

Blood samples are collected at regular intervals (e.g., twice weekly for the first month, then weekly) for plasma viral load determination and CD4+ T-cell counting.

-

Lymph node biopsies can be performed at baseline and at the end of the study to assess viral reservoirs in lymphoid tissues.

-

-

Endpoint Analysis:

-

Primary Endpoint: Change in plasma viral load from baseline.

-

Secondary Endpoints: Change in CD4+ T-cell counts, emergence of drug resistance mutations in the integrase gene (sequencing of viral RNA from plasma), and assessment of drug concentrations in plasma (pharmacokinetics).

-

3. Key Assays:

-

Plasma Viral Load Quantification: Real-time RT-PCR is used to quantify SHIV RNA in plasma.

-

CD4+ T-Cell Counting: Flow cytometry is used to enumerate CD4+ T-lymphocyte populations in whole blood.

Protocol 2: Pre-Exposure Prophylaxis (PrEP) Efficacy Study of a Long-Acting Integrase Inhibitor in Humanized BLT Mice

This protocol describes a study to evaluate the protective efficacy of a long-acting integrase inhibitor against vaginal HIV-1 transmission in a humanized mouse model.

1. Animal Model and Virus:

-

Animals: Humanized Bone Marrow-Liver-Thymus (BLT) mice, which possess a functional human immune system.

-

Virus: A CCR5-tropic transmitted/founder HIV-1 isolate.

2. Experimental Procedure:

-

Drug Administration: A single dose of the long-acting integrase inhibitor is administered subcutaneously to the treatment group. The control group receives a placebo injection.

-

Viral Challenge: One week after drug administration, all mice are challenged vaginally with a high dose of HIV-1. A second challenge can be performed at a later time point (e.g., 4 weeks) to assess the durability of protection.

-

Monitoring of Infection:

-

Plasma is collected weekly to monitor for the presence of HIV-1 RNA by RT-PCR.

-

Animals are considered infected if plasma viral load is detectable for two consecutive weeks.

-

-

Endpoint Analysis:

-

Primary Endpoint: Percentage of mice protected from infection in the treatment group compared to the control group.

-

Secondary Endpoints: Measurement of drug concentrations in plasma and tissues (e.g., female reproductive tract) to establish pharmacokinetic/pharmacodynamic relationships.

-

3. Key Assays:

-

HIV-1 Viral Load Quantification: Ultrasensitive real-time RT-PCR for HIV-1 RNA in mouse plasma.

-

Drug Concentration Measurement: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the integrase inhibitor in plasma and tissue homogenates.

Protocol 3: Analysis of HIV-1 Integration Sites in Tissues from Humanized Mice

This protocol provides a method to identify the locations of proviral integration in the host genome, which is critical for understanding the impact of integration on cellular function and for the development of curative strategies.

1. Sample Collection and DNA Extraction:

-

Tissues (e.g., spleen, lymph nodes, bone marrow) are harvested from HIV-1 infected humanized mice.

-

Genomic DNA is extracted from the tissues using a commercial kit.

2. Library Preparation and Sequencing:

-

Genomic DNA is fragmented, and linkers are ligated to the DNA fragments.

-

Linear amplification-mediated PCR (LAM-PCR) or other targeted enrichment strategies are used to amplify the junctions between the proviral DNA and the host genomic DNA.

-

The amplified products are then sequenced using a high-throughput sequencing platform.

3. Bioinformatic Analysis:

-

The resulting sequences are mapped to the human genome to identify the precise integration sites.

-

The distribution of integration sites is analyzed in relation to genomic features such as genes, CpG islands, and repetitive elements.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to HIV-1 integrase function and its study in animal models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A humanized mouse model for HIV-2 infection and efficacy testing of a single-pill triple-drug combination anti-retroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]

- 4. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Antiviral Activity of HIV-1 Integrase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the antiviral activity of HIV-1 integrase (IN) inhibitors. It is designed to guide researchers in the selection and execution of appropriate assays for screening and characterizing these critical antiretroviral compounds.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus-1 (HIV-1) integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. This process involves two main catalytic reactions: 3'-processing and strand transfer. Inhibitors of HIV-1 integrase, particularly integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy (ART). Accurate and reproducible measurement of their antiviral activity is essential for the discovery and development of new therapeutic agents.

Key Methodologies for Measuring Antiviral Activity

The antiviral activity of HIV-1 integrase inhibitors can be assessed using two main categories of assays: biochemical assays and cell-based assays.

-

Biochemical Assays: These in vitro assays directly measure the ability of a compound to inhibit the catalytic activity of purified recombinant HIV-1 integrase. They are highly specific and useful for mechanistic studies and high-throughput screening.

-

Cell-Based Assays: These assays measure the inhibition of viral replication in a cellular context, providing a more physiologically relevant assessment of a compound's overall efficacy. They account for factors such as cell permeability, metabolism, and potential off-target effects.

Biochemical Assay: Fluorescence-Based Strand Transfer Assay

This protocol describes a non-radioactive, high-throughput assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Principle

The assay utilizes a donor substrate DNA (dsDNA) mimicking the viral DNA end, which is labeled with a fluorophore, and a target DNA (tDNA) labeled with a quencher. When the integrase catalyzes the insertion of the donor DNA into the target DNA, the fluorophore and quencher are brought into close proximity, resulting in a decrease in the fluorescence signal. The inhibitory activity of a compound is determined by its ability to prevent this decrease in fluorescence.

Experimental Protocol

Materials and Reagents:

-

Recombinant HIV-1 Integrase

-

Fluorophore-labeled donor substrate DNA (e.g., 5'-FAM-labeled oligonucleotide)

-

Quencher-labeled target DNA (e.g., 3'-Dabcyl-labeled oligonucleotide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)

-

Test compounds (dissolved in DMSO)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and add a small volume (e.g., 1 µL) to the assay wells. Include appropriate controls (no inhibitor and a known inhibitor like Raltegravir).

-

Enzyme Addition: Add recombinant HIV-1 integrase diluted in assay buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the integrase.

-

Substrate Addition: Add a mixture of the fluorophore-labeled donor and quencher-labeled target DNA substrates to each well to initiate the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: In Vitro Strand Transfer Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of several HIV-1 integrase inhibitors in biochemical strand transfer assays.

| Compound | IC50 (nM) | Reference |

| Raltegravir | 26 - 30 | [1] |

| Elvitegravir | ~10 | [2] |

| Dolutegravir | 33 | [1] |

| Bictegravir | 1-5 | [3] |

| Cabotegravir | 1.2-1.7 | [3] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, metal cofactor).

Workflow Diagram

Caption: Workflow for a fluorescence-based HIV-1 integrase strand transfer assay.

Cell-Based Assay: HIV-1 p24 Antigen ELISA

This protocol describes a widely used method to quantify the inhibition of HIV-1 replication in cell culture by measuring the production of the viral core protein p24.

Principle

This assay measures the amount of HIV-1 p24 antigen produced in the supernatant of infected cells. A lower level of p24 in the presence of a test compound indicates inhibition of viral replication. The p24 antigen is captured by a specific antibody coated on a microplate, and then detected by a second, enzyme-linked antibody. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24.

Experimental Protocol

Materials and Reagents:

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

HIV-1 p24 Antigen ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a known inhibitor control.

-

Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA:

-

Coat a 96-well ELISA plate with an anti-p24 capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and p24 standards to the wells.

-

Incubate to allow p24 to bind to the capture antibody.

-

Wash the plate and add a biotinylated anti-p24 detection antibody.

-

Incubate, then wash and add streptavidin-HRP.

-

Incubate, then wash and add a TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve from the p24 standards.

-

Determine the p24 concentration in each sample from the standard curve.

-

Calculate the percentage of inhibition of viral replication for each compound concentration.

-

Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

-

Cytotoxicity Assay (Concurrent):

It is crucial to assess the cytotoxicity of the compounds in parallel. This is typically done using an MTT or similar cell viability assay on uninfected cells treated with the same compound concentrations. This allows for the determination of the CC50 (the concentration that reduces cell viability by 50%) and the calculation of the Selectivity Index (SI = CC50/EC50), a measure of the compound's therapeutic window.

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50) for several HIV-1 integrase inhibitors in cell-based assays.

| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Raltegravir | MT-4 | 4 | >100 | >25,000 | |

| Elvitegravir | MT-4 | 0.3-0.9 | >10 | >11,000-33,000 | |

| Dolutegravir | MT-4 | 1.6 | >50 | >31,250 | |

| Bictegravir | MT-4 | 1.4-5.6 | >10 | >1,785-7,142 | |

| Cabotegravir | MT-4 | 1.2-2.6 | >10 | >3,846-8,333 |

Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and specific assay conditions.

Workflow Diagram

Caption: Workflow for an HIV-1 p24 antigen ELISA to determine antiviral activity.

Signaling Pathway: HIV-1 Integrase Catalytic Reactions

The following diagram illustrates the two key catalytic steps performed by HIV-1 integrase that are targeted by inhibitors.

Caption: Catalytic reactions of HIV-1 integrase and the point of inhibition by INSTIs.

Conclusion

The selection of an appropriate assay for measuring the antiviral activity of HIV-1 integrase inhibitors depends on the specific research question. Biochemical assays are invaluable for high-throughput screening and mechanistic studies, while cell-based assays provide a more comprehensive evaluation of a compound's potential as a therapeutic agent. By following the detailed protocols and considering the data presented in this document, researchers can effectively screen and characterize novel HIV-1 integrase inhibitors for their potential to combat HIV/AIDS.

References

- 1. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of HIV-1 Integrase Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of HIV-1 integrase (IN). The following sections describe both biochemical and cell-based screening methods, offering a comprehensive guide for the discovery and development of novel anti-retroviral agents targeting this critical viral enzyme.

Introduction to HIV-1 Integrase as a Drug Target

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a key enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. This process involves two main catalytic activities: 3'-processing and strand transfer.[1] In 3'-processing, IN removes a dinucleotide from each 3' end of the viral DNA.[1] Subsequently, during the strand transfer step, the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.[1] Due to its crucial role in the viral life cycle and the absence of a homologous enzyme in humans, HIV-1 integrase is a well-established and attractive target for antiretroviral drug development.

Biochemical High-Throughput Screening Assays

Biochemical assays are fundamental in the initial stages of drug discovery, allowing for the direct measurement of an inhibitor's effect on the enzymatic activity of purified HIV-1 integrase. These assays are highly amenable to HTS formats.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay

The HTRF assay is a robust, homogeneous (no-wash) assay format ideal for HTS, measuring the strand transfer activity of HIV-1 IN. This method offers high sensitivity and a large dynamic range.

Experimental Workflow: HTRF Assay

Caption: Workflow for the HIV-1 Integrase HTRF Assay.

Protocol: HTRF Assay for HIV-1 Integrase Strand Transfer Activity

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant full-length HIV-1 IN to the desired concentration in the reaction buffer.

-

Prepare a solution containing a biotin-labeled donor DNA substrate and a Europium cryptate-labeled acceptor DNA substrate.

-

Prepare a detection solution containing Streptavidin-XL665.

-

-

Compound Dispensing:

-

Dispense test compounds and controls (e.g., known inhibitors like Raltegravir and DMSO as a negative control) into a low-volume 384-well plate.

-

-

Reaction:

-

Add the diluted HIV-1 IN to each well and pre-incubate with the compounds for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the DNA substrate mix to all wells.

-

Incubate the plate for 60-120 minutes at 37°C.

-

-

Detection:

-

Stop the reaction by adding the Streptavidin-XL665 detection solution.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Normalize the data to controls and perform a dose-response curve fitting to determine the IC₅₀ values for active compounds.

-

3'-Processing Assay

This assay specifically measures the initial step of the integration process, the 3'-end processing of the viral DNA. A variety of detection methods can be employed, including fluorescence-based and PCR-based readouts.

Experimental Workflow: Fluorescence-Based 3'-Processing Assay

References

Application Note & Protocol: Preparation of Cell-Free HIV-1 Stocks for Inhibitor Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro evaluation of novel therapeutic agents against the Human Immunodeficiency Virus Type 1 (HIV-1) is a cornerstone of anti-retroviral drug discovery. A critical prerequisite for these studies is the availability of high-quality, well-characterized, and cell-free HIV-1 stocks. This document provides detailed protocols for the preparation, purification, and quantification of infectious cell-free HIV-1 stocks suitable for use in a variety of inhibitor screening and characterization assays. The methodologies described herein are designed to yield reproducible and reliable viral preparations, ensuring the accuracy and validity of downstream experimental results.

Overview of the Process

The generation of cell-free HIV-1 stocks involves several key stages:

-

Virus Production: Propagation of HIV-1 in susceptible cell lines, typically through transfection of proviral DNA or infection with a seed virus stock.

-

Harvesting: Collection of virus-containing cell culture supernatants.

-

Purification: Removal of cellular debris and other contaminants to obtain a clean viral preparation.

-

Quantification: Titration of the viral stock to determine its concentration, which is essential for standardizing inhibitor assays.

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

Culture Media:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2 (for PBMC cultures).[2]

-

-

Reagents for Transfection (for HEK293T cells):

-

Reagents for Virus Quantification:

-

HIV-1 p24 Antigen ELISA kit

-

Reverse Transcriptase (RT) Activity Assay kit

-

-

Other Reagents and Equipment:

-

Phosphate-Buffered Saline (PBS)

-

0.45 µm syringe filters

-

Ultracentrifuge and appropriate rotors/tubes

-

Sucrose solutions (e.g., 20% w/v in PBS)

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuges, etc.)

-

Protocol 1: HIV-1 Stock Production by Transient Transfection of HEK293T Cells

This method is widely used to generate high-titer, replication-competent HIV-1 stocks.

-

Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. For a T-75 flask, typically 20-30 µg of HIV-1 proviral DNA is used.

-

Add the complex to the cells and incubate at 37°C in a CO2 incubator.

-

-

Medium Change: After 12-16 hours, remove the transfection medium and replace it with fresh, complete DMEM.

-

Harvesting: At 48-72 hours post-transfection, collect the cell culture supernatant, which contains the viral particles.

-

Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells.

-

Filtration: Filter the clarified supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.

-

Aliquoting and Storage: Aliquot the cell-free virus stock into sterile cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: HIV-1 Stock Production by Infection of T-cell Lines

This protocol is suitable for propagating T-cell line adapted (TCLA) strains of HIV-1.

-

Cell Preparation: Culture a T-cell line (e.g., CEM) in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.

-

Infection:

-

Infect the cells with a seed stock of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cell culture at 37°C.

-

-

Monitoring Virus Production:

-

Every 2-3 days, collect a small aliquot of the culture supernatant to monitor virus production by measuring p24 antigen levels or RT activity.

-

At the same time, pellet the cells, resuspend them in fresh medium, and adjust the cell density to 1 x 10^6 cells/mL.

-

-

Harvesting: When virus production reaches its peak (as determined by p24 or RT levels), harvest the entire culture supernatant.

-

Clarification and Filtration: Follow steps 5 and 6 from Protocol 1.

-

Aliquoting and Storage: Aliquot and store the virus stock as described in Protocol 1.

Virus Purification (Optional but Recommended)

For studies requiring highly purified virus, an additional ultracentrifugation step can be included.

-

Ultracentrifugation: Layer the clarified and filtered viral supernatant onto a 20% sucrose cushion in an ultracentrifuge tube.

-

Pelleting: Centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C to pellet the virus particles.

-

Resuspension: Carefully decant the supernatant and resuspend the viral pellet in a small volume of cold PBS or culture medium.

-

Aliquoting and Storage: Aliquot the purified virus and store at -80°C.

Quantification of Viral Stocks

Accurate quantification of the viral stock is crucial for ensuring the reproducibility of inhibitor studies. Two common methods are described below.

HIV-1 p24 Antigen ELISA

The p24 capsid protein is a major structural component of the HIV-1 virion and its concentration in the supernatant correlates with the number of viral particles.

-

Kit and Sample Preparation: Use a commercial HIV-1 p24 Antigen ELISA kit and follow the manufacturer's instructions. Prepare serial dilutions of the viral stock.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for p24.

-

Add the diluted viral samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add the HRP substrate and stop the reaction.

-

-

Data Analysis: Read the absorbance at 450 nm and calculate the p24 concentration in the viral stock by comparing the sample readings to the standard curve.

Reverse Transcriptase (RT) Activity Assay

The RT enzyme is essential for the HIV-1 life cycle, and its activity in the supernatant is another indicator of viral quantity.

-

Kit and Sample Preparation: Use a commercial non-radioactive RT activity assay kit. Prepare serial dilutions of the viral stock.

-

Assay Procedure: The assay typically involves the reverse transcription of a template-primer hybrid using the RT in the viral sample, followed by the quantification of the newly synthesized DNA product via a colorimetric or fluorescent method.

-

Data Analysis: Quantify the RT activity based on the signal generated, and this can be correlated to the amount of virus.

Data Presentation

Quantitative data from the viral stock characterization should be summarized in a clear and concise table.

| Viral Stock ID | Production Method | Purification Method | p24 Concentration (ng/mL) | RT Activity (relative units) | Infectious Titer (TCID50/mL) |

| HIV-1_NL4-3_293T_001 | Transfection (HEK293T) | Filtration | 1500 | 1.2 x 10^6 | 1 x 10^5 |

| HIV-1_CEM_TCLA_002 | Infection (CEM) | Sucrose Cushion | 850 | 7.5 x 10^5 | 5 x 10^4 |

Note: The infectious titer (TCID50/mL) is determined by a separate infectivity assay, which is beyond the scope of this protocol but is a critical parameter for characterizing the biological activity of the viral stock.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Luciferase-Based HIV-1 Integrase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing luciferase-based assays in the screening and characterization of HIV-1 integrase (IN) inhibitors. The described methods offer high sensitivity, reproducibility, and suitability for high-throughput screening (HTS) campaigns.

Introduction to HIV-1 Integrase as a Drug Target

HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[1] This enzyme carries out two key catalytic reactions: 3'-processing and strand transfer.[1] Inhibition of integrase activity presents a powerful therapeutic strategy to disrupt the viral life cycle. Luciferase-based assays have emerged as a robust platform for identifying and characterizing novel HIV-1 integrase inhibitors due to their high sensitivity and broad dynamic range.[2]

Principle of Luciferase-Based Assays for HIV-1 IN Inhibitor Screening

These assays typically employ a recombinant HIV-1 vector system where the viral genome is engineered to carry a luciferase reporter gene (e.g., from Firefly or Renilla).[3] When this vector infects a target cell line, successful integration of the viral DNA leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of viral integration. Therefore, a reduction in luciferase activity in the presence of a test compound indicates potential inhibition of HIV-1 integrase or other early-stage replication steps.

Application Note 1: Single-Cycle Infectivity Assay for HIV-1 IN Inhibitor Screening

This cell-based assay provides a quantitative measure of HIV-1 integration and is suitable for primary screening of compound libraries.

Experimental Workflow

Caption: Workflow of the single-cycle luciferase-based infectivity assay.

Detailed Protocol

Materials:

-

Target cells (e.g., HEK293T, TZM-bl, or primary human macrophages)

-

HIV-1 based lentiviral vector expressing Firefly luciferase

-

Vesicular Stomatitis Virus G protein (VSV-G) pseudotyping plasmid

-

Transfection reagent

-

Complete cell culture medium

-

Test compounds and known HIV-1 IN inhibitors (e.g., Raltegravir, Dolutegravir)

-

96-well or 384-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Production of Luciferase Reporter Virus:

-

Co-transfect HEK293T cells with the HIV-1 luciferase vector plasmid and a VSV-G pseudotyping plasmid using a suitable transfection reagent.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

Determine the virus titer (e.g., by measuring p24 antigen levels or by a titration assay on target cells).

-

-

Cell Plating:

-

Seed target cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of infection.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and control inhibitors in cell culture medium.

-

Remove the medium from the plated cells and add the compound dilutions. Include wells with no compound (virus control) and wells with no virus (cell control).

-

-

Infection:

-

Dilute the luciferase reporter virus to a predetermined multiplicity of infection (MOI) in cell culture medium.

-

Add the diluted virus to each well containing the test compounds.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

Luminescence Measurement:

-

Remove the culture medium from the wells.

-

Lyse the cells by adding luciferase assay lysis buffer and incubate for at least 2 minutes at room temperature.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control.

-

Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Application Note 2: Dual-Luciferase Assay for Simultaneous Assessment of Antiviral Activity and Cytotoxicity

This assay allows for the simultaneous measurement of HIV-1 inhibition and compound-induced cytotoxicity, helping to eliminate false positives from primary screens.

Principle